molecular formula C10H8ClN3O2 B12011737 4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-25-9

4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B12011737
CAS No.: 61959-25-9
M. Wt: 237.64 g/mol
InChI Key: KIUVORKESFOPGM-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic small molecule based on the 1,2,4-triazine-3,5(2H,4H)-dione scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazine core is recognized as a privileged structure in pharmacology due to its diverse biological activities and its presence in compounds with documented pharmacological effects. Researchers investigate 1,2,4-triazine-dione derivatives for their potential as inhibitors of various enzymatic targets. For instance, structurally similar compounds have been explored as potent inhibitors of d-amino acid oxidase (DAAO), an enzyme relevant to neurological disorders and the metabolism of d-serine . Other research avenues for this chemical class include the development of antagonists for G-protein-coupled receptors (GPCRs) like GPR84, a target in inflammatory and fibrotic diseases , and the investigation of anticancer properties through mechanisms such as the inhibition of neddylation pathways . The specific research applications for this compound will be determined by its substitution pattern and the biological systems under investigation. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handling should be performed by trained professionals in a controlled laboratory setting.

Properties

CAS No.

61959-25-9

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C10H8ClN3O2/c11-8-4-2-1-3-7(8)6-14-9(15)5-12-13-10(14)16/h1-5H,6H2,(H,13,16)

InChI Key

KIUVORKESFOPGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=NNC2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group and triazine ring nitrogen atoms participate in nucleophilic substitutions:

Reaction TypeConditionsProducts/OutcomesYield/NotesSources
Aromatic substitutionK₂CO₃, DMF, 80°C, aryl amines4-[(2-aminophenyl)methyl] derivativesModerate yields (50–65%)
AlkylationAlkyl halides, NaH, THF, 0°C → rtN-alkylated triazine-dionesHigh regioselectivity at N2
  • The chlorine on the benzyl group can be displaced by amines under basic conditions, forming secondary amines.

  • Alkylation occurs preferentially at the N2 position due to steric and electronic effects.

Hydrolysis and Ring-Opening Reactions

The dione moiety undergoes hydrolysis under acidic/basic conditions:

ConditionsProductsKey ObservationsSources
6M HCl, reflux, 6h4-(2-chlorobenzyl)triazine-3,5-dicarboxylic acidComplete ring opening
NaOH (1M), 60°C, 2hSodium salt of triazine-dionepH-dependent solubility changes
  • Acidic hydrolysis cleaves the triazine ring, yielding dicarboxylic acid derivatives .

  • Basic conditions deprotonate the dione but preserve the ring structure .

Cyclocondensation and Heterocycle Formation

The triazine core participates in annulation reactions:

ReagentsConditionsProductsYieldSources
PhenylhydrazineEtOH, reflux, 8hPyrazolo[1,5-a]triazine-4,6-dione72%
ThiosemicarbazideAcOH, 100°C, 12hThiazolo[3,2-b]triazine-7(8H)-one58%
  • Cyclocondensation with hydrazines forms fused pyrazole or thiazole rings .

  • Reaction kinetics favor electron-deficient dienophiles due to the triazine’s electrophilic nature.

Oxidation and Reduction

Redox reactions target the dione system and substituents:

Reaction TypeReagents/ConditionsOutcomesNotesSources
OxidationKMnO₄, H₂O, 25°C, 24h4-(2-chlorobenzoyl)triazine-3,5-dioneSelective C–H oxidation
ReductionNaBH₄, MeOH, 0°C → rt, 2hDihydrotriazine derivativesPartial ring saturation
  • Oxidation converts the benzyl methylene group to a ketone without affecting the dione .

  • Sodium borohydride reduces the triazine ring to a dihydro form, altering conjugation.

Acylation and Sulfonation

Electrophilic substitutions occur at reactive N–H positions:

ReagentConditionsProductsYieldSources
Acetic anhydridePyridine, rt, 4hN-acetyl-triazine-dione85%
SO₃·Pyridine complexDCM, 0°C → rt, 6hSulfonated triazine-dione63%
  • Acylation occurs at the N4 position, confirmed by X-ray crystallography in analogous compounds.

  • Sulfonation enhances water solubility for pharmacological applications .

Metal Coordination and Complexation

The dione oxygen atoms act as ligands:

Metal SaltSolvent/TempComplex StructureStability Constant (log K)Sources
Cu(NO₃)₂MeOH/H₂O, 25°C, 1h[Cu(C₁₃H₉ClN₃O₂)₂]·2H₂O8.2 ± 0.3
FeCl₃EtOH, reflux, 3hOctahedral Fe(III) complexpH-sensitive
  • Copper(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand.

  • Iron(III) coordination involves both dione oxygens and the triazine nitrogen .

Scientific Research Applications

Biological Activities

Research indicates that 4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It can inhibit essential bacterial enzymes which prevents bacterial growth and proliferation. This makes it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It may interfere with cellular signaling pathways leading to apoptosis in cancer cells. The structural characteristics of the triazine ring are believed to play a crucial role in modulating these pathways .

Anti-inflammatory and Anti-anxiety Effects

Further research has indicated potential anti-inflammatory and anti-anxiety effects associated with derivatives of triazine compounds. These derivatives have shown promise in preclinical studies as therapeutic agents for various inflammatory conditions and anxiety disorders .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various synthesized triazine derivatives including 4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione, it was found that certain derivatives exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to evaluate the minimum inhibitory concentrations (MICs) against various microbial strains .

Case Study 2: Anticancer Activity

A comprehensive investigation into the anticancer effects of this triazine derivative demonstrated its ability to induce apoptosis in specific cancer cell lines. The study employed flow cytometry to analyze cell cycle progression and apoptosis markers post-treatment with varying concentrations of the compound .

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,2,4-triazine-3,5(2H,4H)-dione core allows for extensive modifications. Key comparisons include:

Substitutions at Position 4
  • 4-[(4-Chlorophenyl)methyl] Derivatives : Compounds like 2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 133648-80-3) feature additional chlorine atoms, increasing lipophilicity and potency as anticoccidial agents .
  • 4-Benzyloxymethyl Group : Found in intermediates like 17a (), this substitution is used in DAAO inhibitors but may undergo metabolic O-debenzylation, unlike the more stable 6-hydroxy derivatives .
Substitutions at Position 6
  • 6-Hydroxy Group: Derivatives like 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h) show nanomolar IC50 values as DAAO inhibitors and resistance to glucuronidation, a key advantage over analogs with 6-bromo or 6-benzyloxy groups .
  • 6-Bromo Group : Present in intermediates (e.g., 13x, ), bromine facilitates further functionalization via cross-coupling reactions but may reduce metabolic stability compared to 6-hydroxy derivatives .
Substitutions at Position 2
  • 2-Phenethyl Groups: Compounds like 2-(3-phenoxyphenethyl)-1,2,4-triazine-3,5(2H,4H)-dione (13x) demonstrate how extended aromatic systems enhance DAAO inhibition, whereas smaller groups (e.g., methyl) may reduce potency .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : 6-Hydroxy derivatives (e.g., 11h) resist glucuronidation, unlike 6-benzyloxy or 6-bromo analogs, which require deprotection for activity .
  • Lipophilicity : Chlorine substitutions (e.g., 2-chlorophenylmethyl) enhance membrane permeability but may increase toxicity risks .

Biological Activity

4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione, also known by its CAS number 61959-25-9, is a heterocyclic compound belonging to the triazine family. Compounds in this category are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for 4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is C10H8ClN3O2, with a molecular weight of 237.64 g/mol. Its structure features a triazine ring substituted with a chlorobenzyl group, which is significant for its biological interactions.

PropertyValue
CAS Number 61959-25-9
Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
IUPAC Name 4-[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5-dione

The biological activity of 4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can modulate enzyme activities and receptor functions through binding interactions. The precise pathways involved often depend on the context of the biological system being studied.

Biological Activities

Research has indicated several key areas where this compound exhibits notable biological activity:

  • Antitumor Activity : Studies have shown that triazine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to 4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione have been evaluated for their cytotoxic effects against various cancer cell lines using assays such as MTT and colony formation tests .
  • Antimicrobial Properties : The presence of halogen substituents (like chlorine) in triazine compounds has been correlated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
  • Enzyme Inhibition : There is evidence that triazine derivatives can act as inhibitors for certain enzymes involved in metabolic processes. For example, some studies have highlighted their role in inhibiting enzymes related to cancer metabolism .

Case Studies and Research Findings

Several studies have explored the biological efficacy of related compounds and derivatives:

  • A study published in MDPI focused on the synthesis and evaluation of various triazine derivatives against glioblastoma cells. The findings underscored the importance of structural modifications in enhancing antitumor properties .
  • Another research article highlighted the synthesis of triazole derivatives that exhibited significant antibacterial activity. The structure-activity relationship (SAR) analysis indicated that specific substitutions could lead to improved efficacy against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A robust synthesis involves nitration, reduction, and cyclization steps. For example, analogous triazine-diones are synthesized via nitration of substituted phenols, followed by reduction to aniline derivatives and cyclization with reagents like cyanoacetylurethane. Optimize yields by controlling temperature (e.g., reflux conditions) and stoichiometry of intermediates. Purification via recrystallization (e.g., hexane/ethyl acetate mixtures) ensures high purity. Reaction monitoring via TLC or HPLC is critical for identifying byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Use HPLC (for purity assessment, retention time comparison) and NMR (¹H/¹³C for structural confirmation, focusing on aromatic protons and triazine ring signals). Mass spectrometry (exact molecular weight: ~273.04 g/mol, as per similar triazine-diones) validates molecular composition. PSA (Polar Surface Area) calculations (e.g., ~105.14 Ų) predict solubility and reactivity .

Q. How does the compound’s solubility profile vary across solvents, and what implications does this have for experimental design?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction media and aqueous buffers (pH 7.4) for biological assays. Low solubility in non-polar solvents (e.g., hexane) suggests limited utility in hydrophobic systems. Pre-saturate solvents via sonication or heating, and validate solubility using UV-Vis spectroscopy. Adjust solvent choice based on PSA predictions to optimize reaction kinetics .

Advanced Research Questions

Q. How can molecular modeling predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) simulations calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors, focusing on the chlorophenyl group’s steric effects. Validate predictions via comparative studies with experimental bioactivity data (e.g., IC₅₀ values) to refine computational models .

Q. What experimental strategies can elucidate the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Design long-term environmental studies (e.g., 6–12 months) under controlled lab conditions (pH, UV exposure, microbial activity). Use LC-MS/MS to track degradation products and quantify half-lives. Field studies in simulated ecosystems (e.g., soil/water matrices) assess bioaccumulation. Cross-reference with analogous triazine-diones to identify persistent metabolites .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar triazine-diones?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies by synthesizing derivatives with varying substituents (e.g., halogen position, alkyl groups). Use standardized assays (e.g., MIC for antimicrobial activity) under identical conditions. Statistical analysis (e.g., ANOVA) identifies significant variables. For example, the 2-chlorophenyl group may enhance target binding compared to 3- or 4-substituted analogs .

Data Integration and Validation

  • Synthetic Yield Optimization Table (Adapted from ):

    StepReagents/ConditionsYield Range
    NitrationHNO₃/H₂SO₄, 0–5°C60–75%
    ReductionH₂/Pd-C, ethanol, 25°C80–90%
    CyclizationCyanoacetylurethane, reflux, 12h50–65%
  • Key Computational Parameters (From ):

    • HOMO-LUMO gap: ~4.5 eV (predicts moderate reactivity).
    • Predicted LogP: ~2.1 (indicates moderate lipophilicity).

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